molecular formula C8H8ClNO3S B13474248 N-(benzenesulfonyl)-2-chloroacetamide

N-(benzenesulfonyl)-2-chloroacetamide

Cat. No.: B13474248
M. Wt: 233.67 g/mol
InChI Key: KXUWURXDUDHQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide

    Catalysts: Bases like triethylamine or pyridine

    Equipment: Reactors with temperature control and efficient mixing

    Purification: Crystallization or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.

    Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

N-(benzenesulfonyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Interaction: It can interact with proteins, altering their function and activity.

Comparison with Similar Compounds

N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.

    N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.

    Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-chloroacetamide

InChI

InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI Key

KXUWURXDUDHQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.